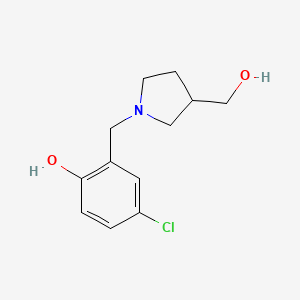

4-Chloro-2-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)phenol

Description

4-Chloro-2-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)phenol is a phenolic derivative featuring a chloro substituent at the 4-position and a hydroxymethyl-pyrrolidinylmethyl group at the 2-position of the aromatic ring. Its pyrrolidine moiety and hydroxymethyl group contribute to its structural complexity and reactivity, making it a candidate for coordination chemistry and enzyme inhibition studies. Recent research highlights its role as a ligand in zinc complexes with urease inhibitory activity .

Properties

IUPAC Name |

4-chloro-2-[[3-(hydroxymethyl)pyrrolidin-1-yl]methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO2/c13-11-1-2-12(16)10(5-11)7-14-4-3-9(6-14)8-15/h1-2,5,9,15-16H,3-4,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYWIBLWJLDNDLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CO)CC2=C(C=CC(=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

4-Chloro-2-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)phenol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound's molecular formula is , with a molecular weight of 241.71 g/mol. Its structure includes a chlorinated phenolic ring and a pyrrolidine moiety, which may contribute to its pharmacological properties.

The compound can be characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 241.71 g/mol |

| IUPAC Name | 4-chloro-2-[[3-(hydroxymethyl)pyrrolidin-1-yl]methyl]phenol |

| CAS Number | 1603509-60-9 |

Biological Activity

Research indicates that compounds with similar structures to 4-chloro-2-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)phenol exhibit various biological activities, including antibacterial, antifungal, and potential anticancer effects.

Antibacterial Activity

Several studies have investigated the antibacterial properties of pyrrolidine derivatives. For instance, derivatives featuring halogen substitutions have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, the minimum inhibitory concentration (MIC) values for some pyrrolidine derivatives ranged from to , demonstrating effectiveness against strains like Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The antifungal potential of related compounds has also been documented. For example, certain pyrrolidine derivatives demonstrated MIC values ranging from to against Candida albicans, indicating promising antifungal activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship is crucial for understanding how modifications to the compound can enhance its biological activity. The presence of the hydroxymethyl group on the pyrrolidine ring appears to improve the compound's interaction with biological targets, leading to increased potency against microbial strains .

Case Studies

- Antimicrobial Efficacy : In a study examining various pyrrolidine derivatives, it was found that compounds with a hydroxymethyl substitution showed enhanced antimicrobial properties compared to their non-substituted counterparts .

- Cytotoxicity Assays : Another research effort evaluated the cytotoxic effects of similar compounds on cancer cell lines, revealing that certain modifications led to increased apoptosis in tumor cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound is compared with three categories of analogues based on evidence:

Chloro-Substituted Pyridine Derivatives

N-(2-Chloro-6-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-3-yl)pivalamide (CAS 1203499-44-8) Structure: Features a pyridine core with a chloro substituent at position 2 and a hydroxymethyl-pyrrolidinylmethyl group at position 4. The pivalamide group at position 3 adds steric bulk. Molecular Weight: 325.83 g/mol (vs. ~240.7 g/mol for the target compound). Key Difference: Pyridine ring vs.

Oxane-Based Derivatives

(2S,3R,4R,5S,6R)-2-[4-Chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol (EMPA) Structure: A complex oxane (tetrahydropyran) scaffold with chloro and hydroxymethyl substituents. Purity: 99.3%, indicating high synthetic efficiency. Key Difference: Oxane core vs. phenolic ring; the former may enhance metabolic stability in drug design .

Pyrrolidine-Linked Phenolic Derivatives

4-Chloro-2-(((2-(pyrrolidin-1-yl)ethyl)imino)methyl)phenol Structure: Contains an iminoethyl-pyrrolidine linkage instead of a hydroxymethyl-pyrrolidinylmethyl group. Application: Forms zinc complexes with urease inhibition activity (IC₅₀ values in µM range). Key Difference: The iminoethyl spacer may influence metal coordination and enzyme binding affinity .

Data Table: Structural and Physicochemical Properties

Functional Implications

- Steric and Electronic Effects : The hydroxymethyl group in the target compound may enhance solubility compared to bulkier derivatives like pivalamide-containing pyridines .

Preparation Methods

Starting Material: 4-Chloro-2-methylphenol

A common precursor is 4-chloro-2-methylphenol, which can be functionalized at the methyl group to introduce a hydroxymethyl substituent. For example, the hydroxymethylation of 4-chloro-2-methylphenol has been conducted using paraformaldehyde in the presence of bases and complexing agents such as N,N,N',N'-tetramethylethylenediamine and hexamethylphosphoric triamide in solvents like tetrahydrofuran and toluene at temperatures ranging from 4 to 20 °C. This reaction proceeds over extended periods (up to 52 hours) with refluxing steps to yield the hydroxymethylated product in approximately 60% yield after chromatographic purification.

| Parameter | Details |

|---|---|

| Starting material | 4-Chloro-2-methylphenol |

| Reagents | Paraformaldehyde, N,N,N',N'-tetramethylethylenediamine, hexamethylphosphoric triamide |

| Solvents | Tetrahydrofuran (THF), toluene |

| Temperature | 4–20 °C |

| Reaction time | 52 hours (including reflux) |

| Yield | 60% |

| Purification | Silica gel chromatography (5% ethyl acetate in hexane) |

Introduction of Pyrrolidin-1-ylmethyl Group

The attachment of the pyrrolidin-1-ylmethyl group typically involves nucleophilic substitution or reductive amination strategies, where the hydroxymethyl group on the pyrrolidine ring is preserved or introduced in a subsequent step.

A plausible synthetic approach includes:

- Preparation of 3-(hydroxymethyl)pyrrolidine via selective hydroxymethylation of pyrrolidine or via ring functionalization.

- Reaction of the chlorophenol intermediate with a suitable pyrrolidin-1-ylmethyl reagent, often involving alkylation of the phenol oxygen or direct substitution on a methyl side chain, depending on the desired connectivity.

- Use of mild bases and controlled temperature to avoid side reactions.

Stepwise Synthesis Example (Hypothetical)

| Step | Reaction Description | Conditions/Notes |

|---|---|---|

| 1 | Hydroxymethylation of 4-chloro-2-methylphenol | Paraformaldehyde, HMPA, TMEDA, THF/toluene, 4–20 °C, reflux, 52 h |

| 2 | Synthesis of 3-(hydroxymethyl)pyrrolidine | Hydroxymethylation of pyrrolidine or ring functionalization |

| 3 | Coupling of hydroxymethylpyrrolidine to phenol | Nucleophilic substitution or reductive amination, mild base, controlled temperature |

| 4 | Purification | Chromatography or recrystallization |

Research Findings and Optimization

- The use of hexamethylphosphoric triamide (HMPA) and tetramethylethylenediamine (TMEDA) as additives significantly improves the yield and selectivity of hydroxymethylation on chlorophenol substrates.

- Prolonged reaction times and controlled reflux conditions facilitate complete conversion without degradation of sensitive groups.

- Extraction and purification steps involving ethyl acetate and brine washes followed by drying over magnesium sulfate ensure high purity of the intermediate.

- Chromatographic purification on silica gel with low polarity eluents (5% ethyl acetate in hexane) effectively isolates the desired product as an oil or solid.

Summary Table of Key Preparation Parameters

| Parameter | Optimal Condition/Value | Notes |

|---|---|---|

| Starting material | 4-Chloro-2-methylphenol | Commercially available or synthesized |

| Hydroxymethylation reagent | Paraformaldehyde | Formaldehyde source for hydroxymethylation |

| Additives | Hexamethylphosphoric triamide, TMEDA | Enhance reaction efficiency |

| Solvents | Tetrahydrofuran, toluene | Good solubility and reaction medium |

| Temperature | 4–20 °C with reflux | Controlled to prevent side reactions |

| Reaction time | Up to 52 hours | Ensures complete conversion |

| Purification | Silica gel chromatography | 5% ethyl acetate in hexane |

| Yield | ~60% | Moderate yield, can be optimized |

Concluding Remarks

The preparation of 4-Chloro-2-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)phenol involves multi-step synthesis starting from 4-chloro-2-methylphenol, leveraging hydroxymethylation and subsequent functionalization with a hydroxymethyl-substituted pyrrolidine. The key to successful synthesis lies in the careful selection of reagents, additives, and controlled reaction conditions to achieve high selectivity and yield. Although direct detailed protocols for this exact compound are scarce in open literature, the analogous methods and patent disclosures provide a robust framework for its preparation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.